molecular formula C21H18FNO2 B5610648 N-(4-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

N-(4-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

Cat. No. B5610648
M. Wt: 335.4 g/mol
InChI Key: VEOWDJDRBXNQBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, utilizing precursors such as chloro- or fluoroanilines and reacting them with different agents to introduce the desired functional groups. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamide have been synthesized through reactions involving substitutions at specific positions on the phenyl ring, confirmed by techniques like NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using NMR, IR, and X-ray diffraction analysis. For instance, the crystal structure of a related compound, 2,2-Dibromo-N-(4-fluorophenyl)acetamide, was determined, revealing hydrogen bonding patterns and the dihedral angle between the fluorophenyl ring and the acetamide group (Qian et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity and functional utility. For example, derivatives have been synthesized for their potential as antimicrobial agents, with specific modifications enhancing their activity (Parikh & Joshi, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Studies like the one by Arjunan et al. (2009), which conducted spectroscopic investigations on similar compounds, help in elucidating these properties (Arjunan et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation pathways, are essential for applications in synthesis and material science. For instance, the study of silylated derivatives of N-(2-hydroxyphenyl)acetamide sheds light on the reactivity and potential applications of similar compounds (Nikonov et al., 2016).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c1-15-2-4-16(5-3-15)17-6-12-20(13-7-17)25-14-21(24)23-19-10-8-18(22)9-11-19/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOWDJDRBXNQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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